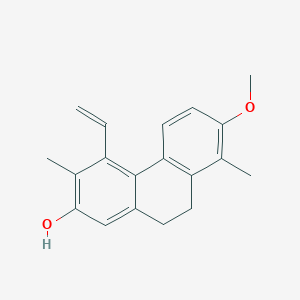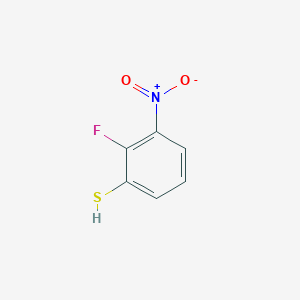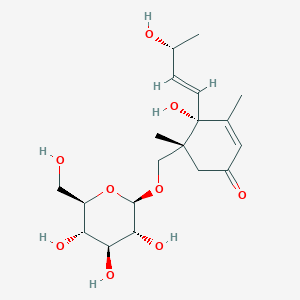![molecular formula C19H16N2O5 B13424811 (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine involves multiple steps, starting from basic organic compounds. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions typically include ambient temperature and pressure, with specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure purity and consistency. The process involves large-scale synthesis using automated reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its role in drug development, particularly in the synthesis of HIF-PHIs like Roxadustat.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine involves its interaction with specific molecular targets and pathways. As an impurity of Roxadustat, it is believed to influence the hypoxia-inducible factor (HIF) pathway by inhibiting prolyl hydroxylase enzymes. This inhibition leads to increased levels of HIF, which in turn promotes erythropoiesis by increasing endogenous erythropoietin, improving iron availability, and reducing hepcidin.
Comparación Con Compuestos Similares
Similar Compounds
Roxadustat: A hypoxia-inducible factor prolyl hydroxylase inhibitor used in the treatment of anemia.
Daprodustat: Another HIF-PHI with similar applications in anemia treatment.
Vadadustat: A HIF-PHI that also targets the HIF pathway for therapeutic purposes.
Uniqueness
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine is unique due to its specific structure and role as an impurity in the synthesis of Roxadustat. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product .
Propiedades
Fórmula molecular |
C19H16N2O5 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2-[(1a-methyl-6-oxo-3-phenoxy-1H-indeno[1,2-b]azirine-6a-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H16N2O5/c1-18-14-9-12(26-11-5-3-2-4-6-11)7-8-13(14)16(24)19(18,21-18)17(25)20-10-15(22)23/h2-9,21H,10H2,1H3,(H,20,25)(H,22,23) |
Clave InChI |
FVAHIAYRPGZSDE-UHFFFAOYSA-N |
SMILES canónico |
CC12C3=C(C=CC(=C3)OC4=CC=CC=C4)C(=O)C1(N2)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)

![N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine](/img/structure/B13424779.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)




